Dimethyl 5,6'-dibromo-[1,3'-biindoline]-5',6-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 5,6’-dibromo-[1,3’-biindoline]-5’,6-dicarboxylate is a complex organic compound with the molecular formula C20H18Br2N2O4 It is characterized by the presence of two bromine atoms and two ester groups attached to a biindoline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5,6’-dibromo-[1,3’-biindoline]-5’,6-dicarboxylate typically involves the bromination of a biindoline precursor followed by esterification. One common method involves the use of 1,3-dibromo-5,5-dimethylhydantoin as a brominating agent under mild reaction conditions . The reaction proceeds without the need for a catalyst or external oxidant, making it an efficient and straightforward process .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing automated reactors to ensure consistent quality and yield. The use of commercially available, inexpensive, and moisture-stable reagents like 1,3-dibromo-5,5-dimethylhydantoin is advantageous for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 5,6’-dibromo-[1,3’-biindoline]-5’,6-dicarboxylate undergoes various chemical reactions, including:
Esterification: Formation of ester groups through the reaction of carboxylic acids with alcohols.
Oxidation: Conversion of functional groups to higher oxidation states.
Substitution: Replacement of bromine atoms with other functional groups.
Common Reagents and Conditions
Bromination: 1,3-dibromo-5,5-dimethylhydantoin is commonly used as a brominating agent.
Esterification: Typically involves the use of alcohols and acid catalysts.
Oxidation: Various oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Nucleophilic reagents like amines or thiols are often employed.
Major Products Formed
The major products formed from these reactions include dibrominated biindoline derivatives, esters, and various substituted biindoline compounds.
Wissenschaftliche Forschungsanwendungen
Dimethyl 5,6’-dibromo-[1,3’-biindoline]-5’,6-dicarboxylate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Dimethyl 5,6’-dibromo-[1,3’-biindoline]-5’,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The bromine atoms and ester groups play a crucial role in its reactivity and biological activity. For example, the compound can act as a brominating agent, introducing bromine atoms into other molecules, thereby modifying their chemical and biological properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dibromo-5,5-dimethylhydantoin: A brominating agent with similar reactivity.
N-Bromosuccinimide: Another brominating agent used in organic synthesis.
Dimethyl 5,5’-dibromo-[1,1’-biindoline]-6,6’-dicarboxylate: A closely related compound with similar structural features.
Uniqueness
Dimethyl 5,6’-dibromo-[1,3’-biindoline]-5’,6-dicarboxylate is unique due to its specific arrangement of bromine atoms and ester groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C20H18Br2N2O4 |
---|---|
Molekulargewicht |
510.2 g/mol |
IUPAC-Name |
methyl 5-bromo-1-(6-bromo-5-methoxycarbonyl-2,3-dihydro-1H-indol-3-yl)-2,3-dihydroindole-6-carboxylate |
InChI |
InChI=1S/C20H18Br2N2O4/c1-27-19(25)11-6-13-16(8-15(11)22)23-9-18(13)24-4-3-10-5-14(21)12(7-17(10)24)20(26)28-2/h5-8,18,23H,3-4,9H2,1-2H3 |
InChI-Schlüssel |
GRCTWXFOVFZEAM-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=C2C(=C1)C(CN2)N3CCC4=CC(=C(C=C43)C(=O)OC)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.